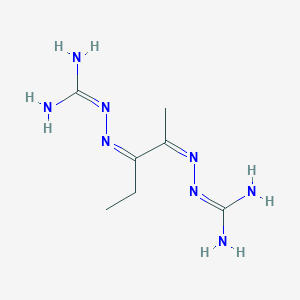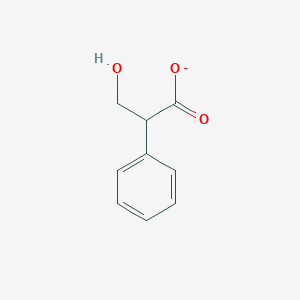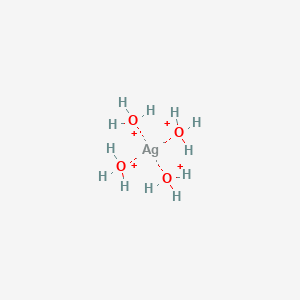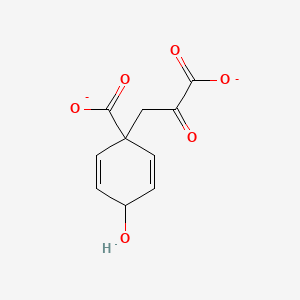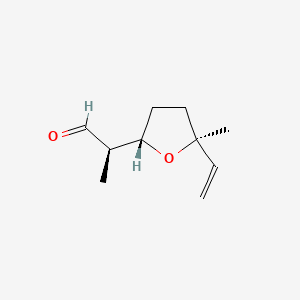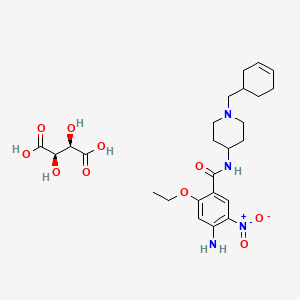
西尼普利德酒石酸盐
描述
Cinitapride tartrate is a benzamide derivative with gastroprokinetic and antiemetic properties. It is primarily used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying . The compound acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors .
科学研究应用
Cinitapride tartrate has several scientific research applications, including:
作用机制
Target of Action
Cinitapride tartrate primarily targets the serotonin receptors in the body . It acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .
Mode of Action
Cinitapride tartrate interacts with its targets by blocking the presynaptic serotonin receptors and increasing the release of serotonin , resulting in greater serotonergic activity . This interaction leads to changes in the gastrointestinal system, particularly enhancing the release of acetylcholine , a neurotransmitter that plays a vital role in the contraction and relaxation of gastrointestinal muscles .
Biochemical Pathways
The primary biochemical pathway affected by cinitapride tartrate is the serotonergic pathway . By stimulating the 5-HT4 receptors and blocking the 5-HT2 receptors, cinitapride tartrate enhances the release of acetylcholine . This increased acetylcholine release affects the contraction and relaxation of gastrointestinal muscles, thereby influencing gastrointestinal motility .
Pharmacokinetics
After oral administration, the maximum plasma levels of cinitapride tartrate are reached within two hours . The compound has an elimination half-life of 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . In rats, cinitapride tartrate follows a two-compartment model with a large distribution volume and a relatively slow clearance rate .
Result of Action
The primary result of cinitapride tartrate’s action is the enhancement of gastrointestinal motility . This is achieved through the increased release of acetylcholine, which stimulates the contraction and relaxation of gastrointestinal muscles . As a result, cinitapride tartrate is typically used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
Action Environment
The action of cinitapride tartrate can be influenced by various environmental factors. For instance, the formulation of the drug can impact its bioavailability and efficacy . Immediate-release tablet formulations of cinitapride tartrate have been developed using direct compression technology, which can enhance the drug’s release and absorption . Furthermore, the drug’s stability can be affected by storage conditions, with optimized formulations showing high stability with shelf lives of 58-64 months .
生化分析
Biochemical Properties
Cinitapride tartrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the serotonin receptors, specifically the 5-HT1, 5-HT2, and 5-HT4 receptors . By binding to these receptors, cinitapride tartrate modulates the release of neurotransmitters, thereby influencing gastrointestinal motility and reducing symptoms of nausea and vomiting . The interaction with 5-HT4 receptors enhances the release of acetylcholine, which stimulates gastrointestinal motility .
Cellular Effects
Cinitapride tartrate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By acting on the 5-HT4 receptors, cinitapride tartrate enhances the release of acetylcholine, which in turn stimulates smooth muscle contraction in the gastrointestinal tract . This leads to improved gastric emptying and reduced symptoms of dyspepsia . Additionally, cinitapride tartrate’s antagonistic action on the 5-HT2 receptors helps in reducing nausea and vomiting .
Molecular Mechanism
The molecular mechanism of cinitapride tartrate involves its binding interactions with serotonin receptors. As an agonist of the 5-HT1 and 5-HT4 receptors, cinitapride tartrate enhances the release of neurotransmitters such as acetylcholine, which stimulates gastrointestinal motility . Conversely, its antagonistic action on the 5-HT2 receptors helps in reducing nausea and vomiting by inhibiting the release of certain neurotransmitters . These interactions at the molecular level contribute to the overall therapeutic effects of cinitapride tartrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinitapride tartrate have been observed to change over time. The stability and degradation of cinitapride tartrate are crucial factors that influence its long-term effects on cellular function. Studies have shown that cinitapride tartrate has a half-life of 3-5 hours, indicating its relatively short duration of action . Long-term studies in vitro and in vivo have demonstrated that cinitapride tartrate maintains its efficacy in improving gastrointestinal motility and reducing symptoms of dyspepsia over extended periods .
Dosage Effects in Animal Models
The effects of cinitapride tartrate vary with different dosages in animal models. Studies have shown that low to moderate doses of cinitapride tartrate effectively improve gastrointestinal motility and reduce symptoms of dyspepsia without significant adverse effects . At higher doses, cinitapride tartrate may cause toxic effects, including gastrointestinal disturbances and central nervous system effects . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects .
Metabolic Pathways
Cinitapride tartrate is involved in various metabolic pathways, including interactions with enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of cinitapride tartrate results in the formation of several metabolites, which are then excreted through the urine . The involvement of cinitapride tartrate in these metabolic pathways can influence its overall efficacy and safety profile .
Transport and Distribution
Cinitapride tartrate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once absorbed, cinitapride tartrate is distributed throughout the body, with higher concentrations observed in the gastrointestinal tract . This distribution pattern is consistent with its therapeutic effects on gastrointestinal motility .
Subcellular Localization
The subcellular localization of cinitapride tartrate plays a crucial role in its activity and function. Cinitapride tartrate is primarily localized in the gastrointestinal tract, where it exerts its effects on smooth muscle cells and enteric neurons . The targeting signals and post-translational modifications of cinitapride tartrate direct it to specific compartments within the cells, ensuring its optimal activity and function .
准备方法
Synthetic Routes and Reaction Conditions: Cinitapride tartrate is synthesized by reacting methyl 4-amino-2-ethoxy-5-nitrobenzoate with a 4-aminopiperidine derivative . The reaction involves the use of solvents such as dimethylformamide and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole . The reaction is carried out at ambient temperature, followed by crystallization and purification steps to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of cinitapride tartrate involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions: Cinitapride tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
相似化合物的比较
Metoclopramide: Another benzamide derivative with similar gastroprokinetic properties.
Domperidone: A dopamine antagonist used for similar indications.
Cisapride: A prokinetic agent with a similar mechanism of action.
Uniqueness: Cinitapride tartrate is unique due to its combined agonist and antagonist activity at different serotonin receptors, which provides a broader range of therapeutic effects compared to other similar compounds .
属性
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207859-16-2 | |
| Record name | Cinitapride tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINITAPRIDE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main analytical methods used to quantify Cinitapride tartrate in pharmaceutical formulations?
A1: Two spectrophotometric methods have been developed and validated for the quantification of Cinitapride tartrate:
- Method A: This method utilizes the molecular salt formation reaction between Cinitapride tartrate and Picric Acid. The resulting yellow-colored chromogen exhibits maximum absorption at 410 nm. []
- Method B: This method relies on the formation of an internal salt between Cinitapride tartrate and a citric acid-acetic anhydride system. The absorbance of the formed complex is measured at 565 nm. []
- Method A: This method involves complex formation of Cinitapride tartrate with cobalt thiocynate, resulting in a complex with an absorption maximum at 620 nm. []
- Method B: This method utilizes complex formation with methyl orange, with the complex exhibiting an absorption maximum at 430 nm. []
Q2: What are the advantages of the developed spectrophotometric methods for analyzing Cinitapride tartrate in pharmaceutical formulations?
A2: The developed spectrophotometric methods offer several advantages:
- High Sensitivity: Both methods demonstrate good sensitivity, enabling the determination of Cinitapride tartrate at low concentrations. [, ]
- Selectivity: The methods exhibit good selectivity for Cinitapride tartrate in the presence of excipients commonly found in pharmaceutical formulations. [, ]
- Accuracy and Precision: The methods have been validated according to ICH guidelines, demonstrating good accuracy and precision. [, ]
- Simplicity and Cost-Effectiveness: The methods are relatively simple to perform, requiring readily available equipment and reagents, making them suitable for routine quality control analysis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)
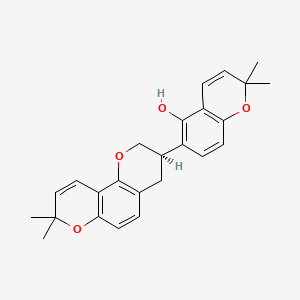
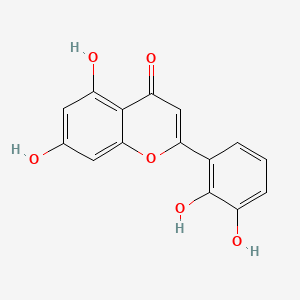
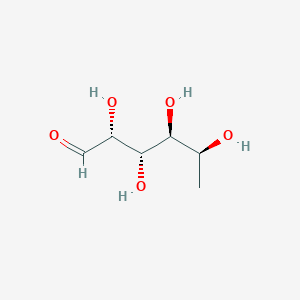
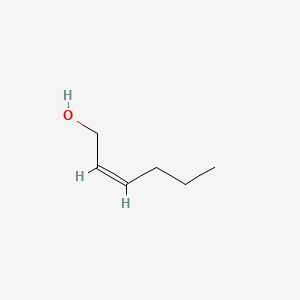
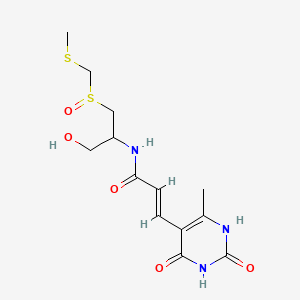
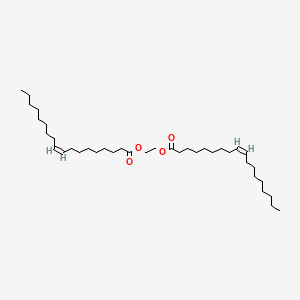
![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)
